3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol
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Overview
Description
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring substituted with benzenesulfonyl, ethyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides to form substituted cyclobutanes. The reaction conditions often include the use of a palladium catalyst and a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or remove the trimethylsilyl group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanes with different substituents.
Scientific Research Applications
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the trimethylsilyl group can stabilize intermediates in chemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol: Similar structure but with a phenyl group instead of an ethyl group.
3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol: Contains a 2-phenylethyl group instead of an ethyl group.
Uniqueness
The uniqueness of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol lies in its specific combination of substituents, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group, as opposed to a phenyl or 2-phenylethyl group, can affect the compound’s steric and electronic properties, leading to different chemical behaviors and applications.
Properties
CAS No. |
88068-14-8 |
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Molecular Formula |
C15H24O3SSi |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C15H24O3SSi/c1-5-14(16)11-15(12-14,20(2,3)4)19(17,18)13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3 |
InChI Key |
JSARDVRHGGKOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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